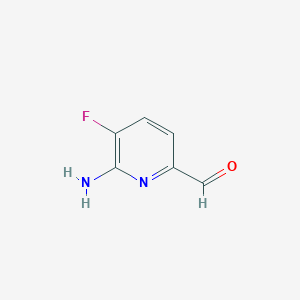

6-Amino-5-fluoropicolinaldehyde

Description

Properties

Molecular Formula |

C6H5FN2O |

|---|---|

Molecular Weight |

140.11 g/mol |

IUPAC Name |

6-amino-5-fluoropyridine-2-carbaldehyde |

InChI |

InChI=1S/C6H5FN2O/c7-5-2-1-4(3-10)9-6(5)8/h1-3H,(H2,8,9) |

InChI Key |

OHQQLVNCLCHGOK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1C=O)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable precursor, such as 5-fluoropicolinaldehyde, is reacted with an amine source under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods: Industrial production of 6-Amino-5-fluoropicolinaldehyde may involve more scalable and efficient methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further ensures the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-5-fluoropicolinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form primary alcohols.

Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens, acids, or bases can be used depending on the desired substitution reaction.

Major Products: The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

6-Amino-5-fluoropicolinaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Amino-5-fluoropicolinaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and stability. These interactions can affect enzyme activity, protein function, and cellular processes, making the compound useful in various biochemical and pharmacological studies .

Comparison with Similar Compounds

6-Amino-5-bromo-pyridine-3-carbaldehyde (CAS 1052708-46-9)

- Molecular Formula : C₆H₅N₂OBr

- Key Differences: Halogen Type: Bromine (Br) vs. Fluorine (F). Aldehyde Position: The aldehyde group is at position 3 (pyridine-3-carbaldehyde) versus position 2 in the target compound. This positional shift alters electronic distribution, affecting resonance stabilization and directing further substitution reactions.

- Applications : Brominated analogs are often used in Suzuki-Miyaura cross-coupling reactions due to Br’s suitability as a leaving group, whereas fluorinated derivatives are preferred in medicinal chemistry for enhanced bioavailability.

| Property | This compound | 6-Amino-5-bromo-pyridine-3-carbaldehyde |

|---|---|---|

| Halogen | F (electronegative, small) | Br (polarizable, bulky) |

| Aldehyde Position | 2 | 3 |

| Molecular Weight (g/mol) | ~152.12 | 231.02 |

Functional Group Variants

3-(Trifluoromethyl)picolinonitrile (CAS 1214377-57-7)

- Molecular Formula : C₇H₄F₃N₂

- Key Differences: Functional Group: Nitrile (-CN) vs. Aldehyde (-CHO). Nitriles are less reactive toward nucleophiles but serve as intermediates in heterocycle synthesis (e.g., tetrazoles). Aldehydes enable condensation reactions (e.g., Schiff base formation). Substituent: Trifluoromethyl (-CF₃) vs. Amino (-NH₂). The -CF₃ group is strongly electron-withdrawing, reducing electron density on the pyridine ring, whereas -NH₂ donates electrons via resonance.

5-Amino-6-methylpicolinonitrile (CAS 1256806-82-2)

- Molecular Formula : C₇H₆N₃

- Key Differences :

- Substituents : Methyl (-CH₃) at position 6 vs. Fluorine at position 5. Methyl groups increase lipophilicity but reduce electronegativity, impacting solubility and binding affinity.

- Application Focus : Nitrile-containing analogs are prevalent in kinase inhibitor development, while aldehydes are utilized in covalent inhibitor design.

| Property | This compound | 3-(Trifluoromethyl)picolinonitrile |

|---|---|---|

| Reactivity | High (aldehyde) | Moderate (nitrile) |

| Electron Effects | -NH₂ (donor), -F (withdrawer) | -CF₃ (strong withdrawer) |

| Common Applications | Covalent inhibitors, ligands | Agrochemical intermediates |

Research Findings and Trends

- Synthetic Utility : Fluorinated picolinaldehydes are pivotal in synthesizing fluorinated heterocycles, such as imidazo[1,2-a]pyridines, which exhibit antimicrobial activity. Brominated analogs require harsher reaction conditions due to weaker C-Br bonds.

- Thermodynamic Stability : Computational studies suggest that fluorine’s inductive effect stabilizes the aldehyde group against oxidation compared to -CH₃ or -Br substituents.

- Solubility: Amino and aldehyde groups enhance water solubility relative to nitrile or trifluoromethyl analogs, making the target compound more suitable for aqueous-phase reactions.

Q & A

Q. What mechanistic role does the 5-fluorine substituent play in directing regioselective reactions of 6-Amino-5-fluoropicolinaldehyde?

- Methodological Answer : Perform kinetic isotope effect (KIE) studies and isotopic labeling (e.g., at aldehyde) to probe transition states. Compare reactivity with non-fluorinated analogs in nucleophilic additions (e.g., Grignard reactions). Computational modeling (DFT) can identify fluorine’s electron-withdrawing effects on reaction pathways . Use PICO framework:

- Population : this compound

- Intervention : Fluorine substitution

- Comparison : Non-fluorinated analog

- Outcome : Regioselectivity and reaction rate .

Q. Can this compound act as a ligand for transition-metal catalysts in cross-coupling reactions, and how does its performance compare to established ligands?

- Methodological Answer : Screen ligand efficacy in Suzuki-Miyaura couplings (aryl halide scope). Compare turnover frequency (TOF) and catalyst loading (ppm) against triphenylphosphine or bipyridine ligands. X-ray crystallography of metal complexes reveals binding modes. Fluorine’s electronegativity may enhance metal-ligand stability, as seen in fluoroarylphosphines .

Q. How do solvent polarity and proticity affect the tautomeric equilibrium of this compound in solution?

- Methodological Answer : Use - HMBC NMR to detect keto-enol tautomers. Solvent dielectric constants (ε) and Kamlet-Taft parameters (α, β) correlate with equilibrium shifts. Computational solvation models (COSMO-RS) predict solvent effects. Prior studies on fluorinated aldehydes show protic solvents stabilize enol forms via H-bonding .

Addressing Data Contradictions

Q. How should researchers resolve discrepancies in reported synthetic yields of this compound across studies?

- Methodological Answer : Replicate experiments using standardized protocols (e.g., inert atmosphere, anhydrous solvents). Apply meta-analysis to identify confounding variables (e.g., catalyst lot variability, purification methods). Use the PEO framework:

- Population : Synthetic studies

- Exposure : Reaction condition variability

- Outcome : Yield reproducibility .

Ethical and Safety Considerations

- Handling Precautions : Refer to Safety Data Sheets (SDS) for fluorinated pyridines. Use fume hoods, nitrile gloves, and PPE to mitigate inhalation/contact risks. First aid measures for exposure align with protocols for nitrile-containing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.